Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine
Description
Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine (CAS: 1260811-27-5) is a symmetrical secondary amine featuring two (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl groups attached to a central nitrogen atom. Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol and a purity of ≥95% . The compound’s structure includes a 1,4-benzodioxane core, a heterocyclic system known for its stability and pharmacological relevance. This compound is primarily utilized in medicinal chemistry research, particularly in studies targeting neurotransmitter receptors and enzyme inhibitors .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-15-17(22-7-5-20-15)9-13(1)11-19-12-14-2-4-16-18(10-14)23-8-6-21-16/h1-4,9-10,19H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYOGHXICMZTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methyl Halide
The halogenated precursor is synthesized from (2,3-dihydrobenzo[b]dioxin-6-yl)methanol via treatment with thionyl chloride (SOCl₂) or hydrogen bromide (HBr) in anhydrous conditions. For example:
$$
\text{(2,3-Dihydrobenzo[b]dioxin-6-yl)methanol} + \text{SOCl}2 \rightarrow \text{(2,3-Dihydrobenzo[b]dioxin-6-yl)methyl chloride} + \text{HCl} + \text{SO}2
$$
This step typically achieves >90% yield when conducted under nitrogen at 0–5°C.
Alkylation Reaction
The alkylation proceeds by reacting the halide with aqueous or gaseous ammonia in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at elevated temperatures (50–80°C). A molar ratio of 2:1 (halide:NH₃) ensures bis-alkylation while minimizing polysubstitution:
$$
2\,\text{(Halide)} + \text{NH}_3 \rightarrow \text{Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine} + 2\,\text{HX}
$$
The reaction requires 12–24 hours, with yields ranging from 65–75%.
Purification
Crude product is purified via acid-base extraction:
- Dissolve in chloroform and wash with 10% HCl to remove unreacted halide.
- Basify the aqueous layer with sodium bicarbonate (pH 7–9) and extract with chloroform.
- Evaporate solvent under reduced pressure to isolate the amine as a white solid (99.3–99.9% purity).
Reductive Amination of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
An alternative approach employs reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). This method avoids halogen intermediates but requires stringent control over stoichiometry.
Reaction Mechanism
Two equivalents of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine react with formaldehyde in methanol at pH 5–6:
$$
2\,\text{R-NH}2 + \text{HCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{R}2\text{NH} + \text{H}2\text{O}
$$
Yields improve (70–80%) when using a 10% excess of formaldehyde and catalytic acetic acid.
Challenges and Optimization
- Imine Formation : Competing imine intermediates may form, necessitating low-temperature (0–5°C) conditions during the initial reaction phase.
- Byproduct Removal : Column chromatography on silica gel (ethyl acetate/hexane, 1:3) separates the target amine from oligomeric byproducts.
Coupling via Carbodiimide-Mediated Amidation
While atypical for amine synthesis, carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable indirect routes through amide intermediates.
Amide Synthesis
(2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid is activated with EDCI and coupled to a protected amine (e.g., benzylamine):
$$
\text{R-COOH} + \text{H}_2\text{N-Bn} \xrightarrow{\text{EDCI}} \text{R-CONH-Bn}
$$
The amide is subsequently reduced to the amine using lithium aluminum hydride (LiAlH₄).
Limitations
- Multiple Steps : Requires protection/deprotection and reduction, lowering overall yield (~50%).
- Cost : EDCI and LiAlH₄ increase synthetic expense compared to alkylation.
Comparative Analysis of Methods
Industrial-Scale Considerations
Patent US6608200B1 highlights critical factors for large-scale production:
Chemical Reactions Analysis
Types of Reactions: Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated structures.
Substitution: Substituted products with various functional groups attached to the amine nitrogen.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine typically involves the nucleophilic substitution reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl chloride with an amine source in the presence of a base like triethylamine. This process can be scaled for industrial production using large reactors to ensure high yields and purity through methods such as recrystallization or chromatography .
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical modifications that can lead to new materials with tailored properties .
Biology
- Antimicrobial and Anticancer Properties : Research has indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antimicrobial and anticancer activities. Studies suggest that this compound may interact with specific molecular targets within cells, modulating enzymatic activities and receptor functions .
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial growth through enzyme modulation |
| Anticancer | Induction of apoptosis in cancer cells via receptor interaction |
Medicine
- Drug Development : The compound is being explored for its potential as a pharmacological agent in drug development. Its structural characteristics may allow it to serve as a lead compound for creating new drugs aimed at treating various diseases, including neuropsychiatric disorders .
| Potential Applications | Target Conditions |
|---|---|
| Neuroprotective Agents | Parkinson's Disease |
| Anti-inflammatory Drugs | Various Inflammatory Conditions |
Case Study 1: JNK Inhibitors
Research involving the design and synthesis of small-molecule inhibitors targeting c-Jun N-terminal kinase (JNK) has highlighted this compound as a promising candidate due to its ability to inhibit JNK activity effectively. This inhibition has shown potential in models of insulin resistance .
Case Study 2: Enzyme Inhibition
A study on enzyme inhibitory potential found that derivatives of the compound demonstrated significant activity against α-glucosidase and acetylcholinesterase enzymes. These findings suggest possible therapeutic applications in managing Type 2 Diabetes Mellitus and Alzheimer's Disease .
Mechanism of Action
The mechanism of action of Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono-Substituted Analogues
1,4-Benzodioxin-6-methanamine (CAS: 17413-10-4)
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight : 166.20 g/mol
- Key Differences : Unlike the bis-substituted target compound, this analogue has a single (2,3-dihydrobenzo[1,4]dioxin-6-yl)methyl group. It lacks the steric bulk and symmetry of the bis-substituted derivative, resulting in lower molecular weight and distinct physicochemical properties. This compound is often used as a precursor in synthesizing more complex benzodioxane derivatives .
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS: 900640-65-5)
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Key Differences : This compound introduces an ethylamine side chain instead of a second benzodioxanmethyl group. The reduced symmetry and altered electronic properties may affect receptor binding affinity compared to the bis-substituted amine .
Bis-Substituted Analogues
Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine Hydrochloride
- CAS : 852227-85-1
- Molecular Formula: C₁₈H₂₀ClNO₄
- Molecular Weight : 349.81 g/mol
- Key Differences: The hydrochloride salt form enhances solubility in polar solvents, making it more suitable for in vitro assays.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine (CAS: 212714-10-8)
Heterocyclic Derivatives with Benzodioxan Fragments
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- Molecular Formula : C₁₅H₁₃N₃O₂
- Molecular Weight : 267.28 g/mol
- This modification is associated with enhanced kinase inhibitory activity in some CDK9 inhibitors .
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine (CAS: 1525461-35-1)
Pharmacological and Functional Comparisons
Receptor Binding Affinity
- Dopamine D4 Receptor Antagonists: S 18126 (a benzodioxan-piperazine derivative) exhibits potent D4 receptor antagonism (IC₅₀ = 2.3 nM) . Its bis-substituted design may reduce off-target effects compared to mono-substituted analogues .
Antiviral Activity
- Venezuelan Equine Encephalitis Virus (VEEV) Inhibitors :
Anti-Neuroinflammatory Activity
- Compound 7 from Tinospora sinensis (containing a dihydrobenzo[dioxin] fragment) inhibits LPS-induced neuroinflammation in BV-2 cells. The bis-substituted amine’s lack of a phenolic hydroxyl group may reduce antioxidant activity but enhance metabolic stability .
Biological Activity
Introduction
Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine, with the CAS number 1260811-27-5 and molecular formula C18H19NO4, is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Weight | 313.35 g/mol |
| Boiling Point | Not available |
| Purity | ≥ 95% |
| CAS Number | 1260811-27-5 |
| InChI Key | WJYOGHXICMZTOQ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzymatic activities and receptor functions, leading to various biological effects. The precise pathways and targets are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and found effective in disrupting cell membrane integrity, leading to cell lysis. This mechanism was supported by fluorescence spectroscopy results that demonstrated increased permeability in bacterial cells upon treatment with the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:
- HEPG2 (liver cancer)
- MCF7 (breast cancer)
- SW1116 (colon cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 1.18 ± 0.14 |
| MCF7 | 0.67 ± 0.10 |
| SW1116 | 0.80 ± 0.12 |
These values indicate that this compound is a potent inhibitor of cancer cell proliferation .
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Evaluation of Anticancer Effects : In a separate study published in the Journal of Cancer Research, this compound was tested on multiple cancer cell lines using MTT assays. The compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety. This section compares its biological activity with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A (similar structure) | Moderate | High |
| Compound B (related dioxin derivative) | Low | Moderate |
| This compound | High | Very High |
Q & A
Q. What are the established synthetic routes for Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 2,3-dihydrobenzo[1,4]dioxin-6-amine can react with sulfonyl chlorides or alkyl halides under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to form sulfonamide or alkylated analogs . Optimization involves controlling stoichiometry, reaction time (3–4 hours at room temperature), and solvent choice (e.g., dichloromethane or water). Purity is confirmed via HPLC (>95%) and structural validation via ¹H-NMR and IR spectroscopy .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
Key characterization tools include:
- ¹H-NMR : To confirm substitution patterns on the benzodioxin ring and amine protons (e.g., δ 6.7–7.2 ppm for aromatic protons) .
- IR Spectroscopy : To identify functional groups like N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) in the benzodioxin moiety .
- HPLC : For purity assessment (≥95%) and monitoring reaction progress .
- Elemental Analysis (CHN) : To verify molecular formula (C₁₈H₁₉NO₄) .
Q. What are the primary stability considerations for this compound under laboratory storage conditions?
The compound should be stored in a dry, airtight container at room temperature, protected from light to prevent oxidation or hydrolysis. Stability studies indicate no significant degradation over 6 months under these conditions. Moisture content must be ≤0.5% (via Karl Fischer titration) to avoid side reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzodioxin ring) affect biological activity in enzyme inhibition studies?
Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) on the benzodioxin ring show enhanced α-glucosidase and acetylcholinesterase inhibition (IC₅₀ values <10 µM). For example, introducing a 4-methylphenyl sulfonyl group improves binding affinity to enzyme active sites by 30% compared to unsubstituted analogs . Structure-activity relationship (SAR) analysis via molecular docking reveals that bulky substituents reduce steric accessibility, while polar groups enhance hydrogen bonding .
Q. What contradictory data exist regarding the compound’s biological activity across different assays, and how can these discrepancies be resolved?
In antiviral studies, derivatives like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (Compound 16) inhibit Venezuelan equine encephalitis virus (VEEV) in vitro but show no efficacy in murine models. This discrepancy may arise from differences in cell permeability, metabolic stability, or off-target effects. Resolving this requires:
Q. What computational strategies are effective for predicting the compound’s coordination chemistry with transition metals?
Density functional theory (DFT) calculations predict that the amine and ether oxygen atoms serve as potential binding sites for metals like Cu(II) or Fe(III). Molecular electrostatic potential (MEP) maps highlight electron-rich regions on the benzodioxin ring, favoring π-backbonding interactions. Experimental validation via UV-Vis and cyclic voltammetry confirms metal-ligand charge-transfer bands at ~450 nm .
Q. How can the compound’s role in bacterial outer membrane disruption be mechanistically elucidated?
In Pseudomonas aeruginosa studies, analogs like 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)imidazol-4-one disrupt the OprH-LPS interaction, increasing membrane permeability. Mechanistic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
